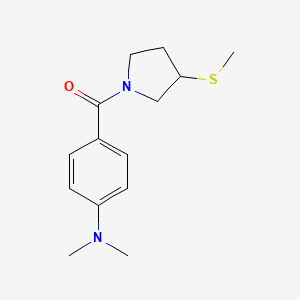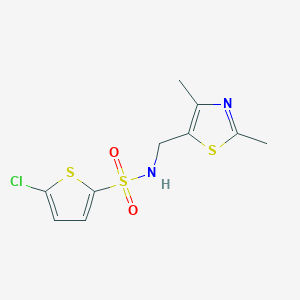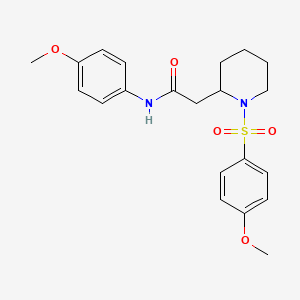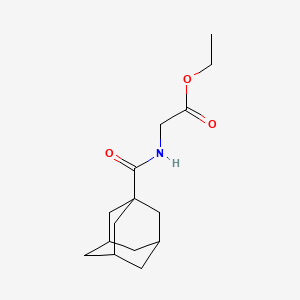![molecular formula C24H15ClN2S B2601130 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile CAS No. 476669-66-6](/img/structure/B2601130.png)
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the biphenyl group could potentially result in a planar structure, while the nitrile group would likely be linear .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the nitrile group could undergo addition reactions, while the thiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its polarity, while the biphenyl group could increase its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Structure Analysis
The compound (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is part of a broader class of molecules that have been synthesized and studied for their unique structural and electronic properties. For example, the reduction of similar acrylonitriles has been shown to yield amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, with structural confirmation obtained through X-ray diffraction analysis. This type of research is foundational for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Frolov et al., 2005).
Optoelectronic and Photophysical Properties
The photophysical and optoelectronic properties of acrylonitrile derivatives have been extensively studied, indicating potential applications in areas such as organic electronics and photonics. For instance, certain thiophene dyes, including acrylonitrile derivatives, have demonstrated enhanced nonlinear optical limiting, making them suitable for optoelectronic devices aimed at protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. These properties are attributed to phenomena such as two-photon absorption processes, as revealed through methods like Z-scan and density functional theory (DFT) calculations (Anandan et al., 2018).
Aggregation-Enhanced Emission (AIE) Effects
Certain derivatives, including the one , have shown aggregation-enhanced emission (AIE) effects, which are highly relevant for developing new materials with advanced luminescent properties. For example, a diphenylacrylonitrile derivative exhibited AIE effects and distinct piezochromic behaviors under hydrostatic pressure, changing fluorescence color with a significant red-shift. Such properties have implications for the design of advanced photonic materials with tunable emission characteristics (Ouyang et al., 2016).
Photoluminescence and Molecular Engineering
The synthesis and study of novel thiophenylacrylonitrile derivatives containing triphenylamine moieties have provided insights into their UV-Vis absorption and photoluminescent properties. These findings are instrumental in developing new materials for potential use in light-emitting diodes (LEDs), solar cells, and other photoluminescent applications. The ability to tailor the optical properties of these compounds through molecular engineering opens up avenues for creating customized materials for specific optoelectronic applications (Fang & Yu, 2009).
Zukünftige Richtungen
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research could involve studying the synthesis, properties, and potential applications of this compound and similar compounds .
Eigenschaften
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2S/c25-22-8-4-5-17(14-22)13-21(15-26)24-27-23(16-28-24)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-14,16H/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKPMKSVSGPIS-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=CC=C4)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(7-chloro-1-methylbenzimidazol-2-yl)methyl]acetamide](/img/structure/B2601050.png)
![2-Chloro-N-[(2,4-dimethylphenyl)methyl]-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2601051.png)
![4-[(4-Phenylphenoxy)methyl]benzohydrazide](/img/structure/B2601053.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2601054.png)

![[2-(4-Bromo-2-fluorophenoxy)phenyl]methanol](/img/structure/B2601059.png)


![Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2601068.png)

![2-chloro-N-[1-(2-methoxy-5-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2601070.png)